2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound that features a bromine atom, a methoxy group, and an adamantane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with 2-bromo-5-methoxybenzoic acid, which undergoes a series of reactions to introduce the adamantane moiety and form the final benzamide structure. The key steps include:
Esterification: Conversion of 2-bromo-5-methoxybenzoic acid to its corresponding ester.
Amidation: Reaction of the ester with an amine derivative of adamantane to form the amide bond.
Methoxylation: Introduction of the methoxy group at the adamantane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The bromine and methoxy groups can participate in various chemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxybenzoic acid
- 2-bromo-5-methoxy-N,N-dimethylbenzylamine
- 2-bromo-5-methoxyaniline
Uniqueness
2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is unique due to the presence of the adamantane moiety, which imparts distinct structural and functional properties. This differentiates it from other similar compounds that lack the adamantane group, potentially leading to different biological and chemical behaviors.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO3/c1-24-16-3-4-18(21)17(10-16)19(23)22-11-20(25-2)14-6-12-5-13(8-14)9-15(20)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALBJTDHGJCJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.